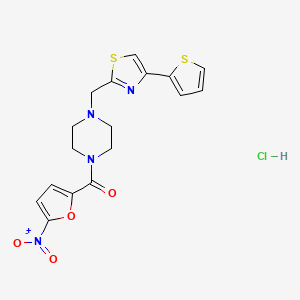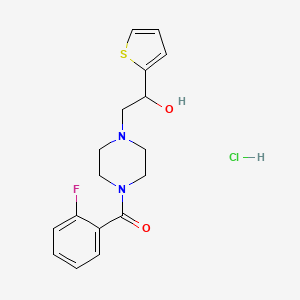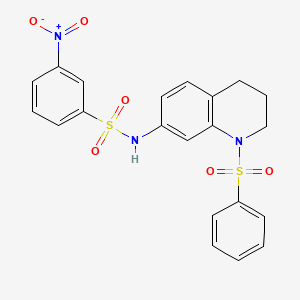
3-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O6S2 and its molecular weight is 473.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis often begins with the construction of the tetrahydroquinoline scaffold, typically through the Povarov reaction. This involves a three-component reaction between an aniline derivative, an aldehyde, and an olefin. Once the tetrahydroquinoline core is formed, functional group modifications can be carried out to introduce the nitro and sulfonyl groups. The phenylsulfonyl substituent can be added through a sulfonation reaction using appropriate sulfonyl chlorides under basic conditions.
Industrial Production Methods: : For large-scale production, optimizations such as the use of microwave-assisted synthesis, continuous flow reactors, and greener solvents are often explored to enhance yield, reduce reaction time, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various reactions including electrophilic substitution, nucleophilic addition, and reduction.
Common Reagents and Conditions: : Common reagents include nitric acid for nitration, sulfonyl chlorides for sulfonation, and hydride reagents like sodium borohydride for reduction reactions.
Major Products Formed: : When subjected to reduction reactions, the nitro group can be converted to an amine, potentially leading to a new set of bioactive compounds. Electrophilic substitution reactions can further modify the aromatic rings, introducing new functional groups that could alter the compound's activity.
Scientific Research Applications
Chemistry: : It acts as a precursor in synthesizing more complex molecules. The structure can be manipulated to create various derivatives for studying structure-activity relationships.
Biology: : The compound has potential as a pharmaceutical intermediate, with derivatives showing promise as antifungal, antibacterial, and anticancer agents.
Medicine: : Investigated for its ability to interact with biological targets such as enzymes and receptors, influencing pathways related to diseases.
Industry: : Utilized in material science, particularly in developing advanced materials like organic semiconductors and novel polymeric substances due to its stable aromatic framework.
5. Mechanism of Action: : The compound's bioactivity is largely influenced by its ability to interact with biomolecular targets. The nitro and sulfonamide groups are key in forming hydrogen bonds and electronic interactions with enzymes and receptors. This can result in the inhibition of enzymatic activity, disruption of protein-protein interactions, or alteration of cellular pathways, providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds: : Other compounds with a tetrahydroquinoline core or similar functional groups, such as 3-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-yl)benzenesulfonamide and 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.
Uniqueness: : This particular compound stands out due to the specific positions of its nitro and sulfonyl groups, which influence its reactivity and interaction with biological systems. Its unique substitution pattern offers distinct pharmacological properties compared to its analogs.
By delving into the details of this complex molecule, we can appreciate its multifaceted nature and the potential it holds across various scientific domains. This compound is a testament to how intricate molecular design can lead to significant advancements in chemistry, biology, and industry.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c25-24(26)18-7-4-10-20(15-18)31(27,28)22-17-12-11-16-6-5-13-23(21(16)14-17)32(29,30)19-8-2-1-3-9-19/h1-4,7-12,14-15,22H,5-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKPASXXASHVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2941707.png)
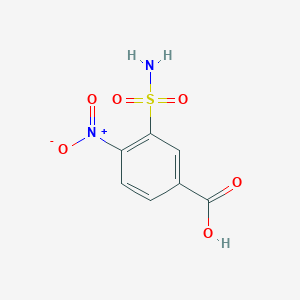
![(3R,9'aR)-hexahydro-1'H-spiro[1,5-oxazinane-3,4'-pyrido[2,1-c]morpholine]](/img/structure/B2941714.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941715.png)
![2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2941717.png)
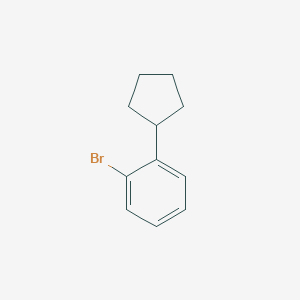

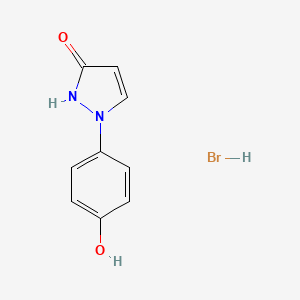
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2941722.png)
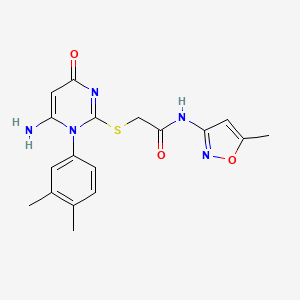
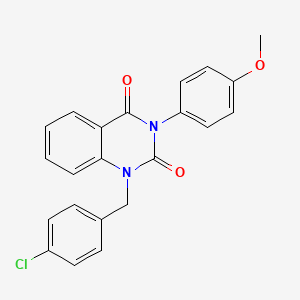
![N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2941726.png)
